molecular formula C9H15NO2 B12530221 (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid CAS No. 729556-25-6

(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid

Cat. No.: B12530221
CAS No.: 729556-25-6
M. Wt: 169.22 g/mol
InChI Key: WSMBEQKQQASPPL-GJMOJQLCSA-N
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Description

(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid (CAS No: 811420-48-1, Molecular Formula: C 9 H 15 NO 2 ) is a chiral bicyclic proline derivative of high interest in medicinal chemistry and drug discovery . This stereochemically defined scaffold serves as a versatile and rigid building block for the synthesis of complex molecules. Its primary research value lies in its ability to constrain peptide conformations and introduce specific three-dimensional geometry, which is crucial for developing potent and selective receptor ligands, enzyme inhibitors, and other biologically active compounds. While specific mechanisms of action are application-dependent, compounds featuring this scaffold often function by mimicking transition states or presenting pharmacophores in a spatially constrained manner to enhance binding affinity and metabolic stability. Researchers utilize this chemical to explore structure-activity relationships and to create novel therapeutic candidates for diseases involving protein-protein interactions. For detailed synthetic applications, pharmacological data, or specific reaction conditions, researchers are encouraged to refer to the latest scientific literature and patent databases. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in human or veterinary medicine.

Properties

CAS No.

729556-25-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1

InChI Key

WSMBEQKQQASPPL-GJMOJQLCSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)CN[C@H]2C(=O)O

Canonical SMILES

C1CCC2C(C1)CNC2C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of 3-Halo-L-Serine Derivatives

Reaction Mechanism and Conditions

This method involves the cyclization of 3-halo-L-serine (e.g., 3-chloro-L-serine) with 1-(1-cyclohexen-1-yl)-pyrrolidine in nonpolar solvents like dimethylformamide (DMF). The reaction proceeds at 10–40°C, with a molar ratio of 1:1–1.2 for the reactants. Acidic workup with hydrochloric acid facilitates cyclization, followed by hydrogenation using Pd/C in glacial acetic acid to achieve the octahydro structure.

Key Data:
Parameter Value Source
Temperature 20–30°C (optimal)
Solvent DMF or acetonitrile
Hydrogenation Catalyst 10% Pd/C
Yield 85–93% after recrystallization

Industrial Scalability

The process is scalable due to its simplicity and minimal chromatographic purification requirements. However, the use of halogenated serine derivatives increases raw material costs.

Catalytic Hydrogenation of Isoindole Precursors

Substrate and Catalyst Selection

Reduction of isoindole-1-carboxylic acid esters (e.g., methyl or benzyl esters) using platinum oxide (PtO₂) or palladium hydroxide (Pd(OH)₂) under high-pressure hydrogen (5–10 atm) yields the saturated octahydro product. Stereochemical control is achieved via chiral catalysts, such as Rh-(R)-BINAP complexes, which enforce the (1R,3aS,7aS) configuration.

Key Data:
Parameter Value Source
Pressure 5–10 atm H₂
Catalyst Loading 5–10 wt% Pd/C
Optical Purity >98% ee
Yield 78–89%

Limitations

High-pressure equipment increases operational costs, and over-reduction may lead to byproducts like fully decahydro derivatives.

Asymmetric Organocatalysis

Chiral Auxiliary Strategies

Proline-based organocatalysts enable enantioselective synthesis. For example, (S)-proline mediates the Mannich reaction between cyclohexenone and glycine derivatives, forming the bicyclic core with >90% enantiomeric excess (ee). Subsequent hydrogenation and hydrolysis yield the target carboxylic acid.

Key Data:
Parameter Value Source
Catalyst (S)-Proline (20 mol%)
Solvent THF/Water (3:1)
Reaction Time 48–72 hours
Yield 65–72%

Cost-Benefit Analysis

While avoiding transition metals, prolonged reaction times and moderate yields limit industrial adoption.

Palladium-Catalyzed Intramolecular α-Arylation

Reaction Design

α-(2-Iodobenzylamino) esters undergo palladium-catalyzed cyclization to form isoindole intermediates, which are hydrogenated to the octahydro product. Cs₂CO₃ or K₃PO₄ serves as the base, with Pd(PPh₃)₄ as the catalyst.

Key Data:
Parameter Value Source
Catalyst Pd(PPh₃)₄ (10 mol%)
Base Cs₂CO₃ (3 equiv.)
Temperature 110°C
Yield 70–82%

Byproduct Management

Competing β-hydride elimination may form dehydrogenated byproducts, necessitating careful temperature control.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic octahydro-isoindole-carboxylic acid is resolved using chiral amines (e.g., (S)-1-phenylethylamine). The diastereomeric salts exhibit differential solubility in ethanol/water mixtures, enabling selective crystallization.

Key Data:
Parameter Value Source
Resolving Agent (S)-1-Phenylethylamine
Solvent Ethanol/Water (4:1)
Optical Purity 99% ee
Yield 40–50% per cycle

Economic Considerations

Low yield per cycle and high solvent consumption make this method less favorable for large-scale production.

Biocatalytic Approaches

Enzyme-Mediated Synthesis

Recent advances employ transaminases or ketoreductases to stereoselectively reduce isoindole ketones. For example, Codexis KRED-311 catalyzes the reduction of 1-keto-octahydroisoindole with NADPH cofactor recycling.

Key Data:
Parameter Value Source
Enzyme Codexis KRED-311
Cofactor NADPH
Temperature 30°C
Yield 88%

Sustainability Metrics

Biocatalysis reduces waste but requires specialized fermentation infrastructure.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Cost
Cyclization (3-Halo-L-Serine) 93 Moderate High $$
Catalytic Hydrogenation 89 High Moderate $$$
Organocatalysis 72 High Low $$
Pd-Catalyzed Arylation 82 Moderate High $$$
Racemic Resolution 50 High Low $
Biocatalysis 88 High Moderate $$$$

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H15NO2
Molar Mass : 169.22 g/mol
CAS Number : 729556-25-6

The compound features a bicyclic structure with a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems.

Chemistry

(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the development of diverse chemical libraries that can be utilized in drug discovery processes. The compound's stereochemistry is particularly valuable in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its potential as an inhibitor of specific enzymes has been explored extensively.

Enzyme Inhibition Studies :

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Recent studies have demonstrated that derivatives of this compound can inhibit DPP-4 with IC50 values as low as 0.07 μM, indicating significant potential for treating type 2 diabetes .

Medicine

The therapeutic applications of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid are being investigated in various contexts:

Anticancer Activity :
Research indicates that derivatives exhibit cytotoxic effects against cancer cell lines. For example:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)7.5

These findings suggest the compound may induce apoptosis through mechanisms involving caspase activation .

Antimicrobial Properties :
The compound has shown significant antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 1: DPP-4 Inhibition

A study evaluated various derivatives for DPP-4 inhibition:

Compound IC50 (μM) Binding Affinity Pharmacokinetic Profile
3e0.07HighF=96.3%, t1/2=10.5h
4n0.17ModerateF=90%, t1/2=8h

These results highlight how structural modifications can enhance both efficacy and bioavailability .

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines have shown that compounds derived from (1R,3aS,7aS)-Octahydro-1H-isoindole can induce apoptosis effectively, indicating their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the bicyclic structure can provide steric interactions that enhance binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The stereochemical configuration of octahydroindole/isoindole carboxylic acids significantly influences their biological activity and synthetic utility:

Compound Name CAS Number Configuration Key Features Applications
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid 145513-91-3 2R,3aS,7aS High chirality; used in ACE inhibitor intermediates. Discontinued commercially . Pharmaceutical synthesis
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid 80875-98-5 2S,3aS,7aS Key intermediate in perindopril synthesis; 98% purity available . ACE inhibitor production
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid 2055118-14-2 3aS,7aS Reduced stereochemical complexity; limited commercial availability . Research applications

Key Insights :

  • The (2S,3aS,7aS) isomer is preferred in industrial drug synthesis due to its role in perindopril’s active form .
  • Enantiomeric pairs (e.g., 2R vs. 2S) exhibit divergent biological activities, necessitating enantioselective synthesis methods like enzymatic resolution .

Structural Analogues with Modified Frameworks

A. (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid
  • Structure : Incorporates a fused furo ring and phenyl substituent.
  • Properties : Exhibits intermolecular O–H···O hydrogen bonding and C–H···π interactions, enhancing crystal stability .
  • Applications : Primarily studied for crystallographic behavior rather than therapeutic use .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid
  • Structure : Aromatic indole core with chloro and methyl substituents.
  • Properties : Higher reactivity due to electron-withdrawing Cl; restricted to R&D due to hazards (H315, H319) .
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid
  • Structure : Phenanthrene-based bicyclic system with hydroxyl and isopropyl groups.
  • Properties : Increased hydrophilicity from dihydroxy groups; used in natural product studies .

Biological Activity

(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C9H15NO2
  • Molar Mass : 169.22 g/mol
  • CAS Number : 729556-25-6

Synthesis Methods

The synthesis of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid typically involves several chemical transformations. For instance, a common method includes the hydrogenation of isoindole derivatives under controlled conditions to yield the desired stereoisomer . The synthesis can also involve the use of protective groups to facilitate subsequent reactions without affecting sensitive functional groups.

1. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have highlighted the potential of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid derivatives as potent inhibitors of DPP-4, an enzyme implicated in glucose metabolism and type 2 diabetes. A series of synthesized compounds based on this structure demonstrated significant inhibition activities against DPP-4 with IC50 values as low as 0.07 μM for some derivatives . This suggests that modifications to the isoindole structure can enhance its pharmacological efficacy.

2. Cytotoxicity and Anticancer Activity

Research indicates that derivatives of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have shown varied inhibitory effects on breast cancer cell lines, with IC50 values ranging from 18 nM to over 30 μM depending on the specific derivative and cell line tested . This variability underscores the importance of structure-activity relationship studies in optimizing these compounds for therapeutic use.

3. Role in Hypertension and Cardiovascular Health

The structural features of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid have been leveraged in the development of analogues for treating hypertension. Its derivatives have been shown to act as selective agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis . Such properties make it a candidate for further exploration in cardiovascular therapies.

Case Study 1: DPP-4 Inhibitors

In a study evaluating various derivatives for DPP-4 inhibition, compounds based on (1R,3aS,7aS)-Octahydro-1H-isoindole showed promising results. For instance:

CompoundIC50 (μM)Binding AffinityPharmacokinetic Profile
3e0.07HighF=96.3%, t1/2=10.5h
4n0.17ModerateF=90%, t1/2=8h

These findings suggest that specific modifications can enhance both efficacy and bioavailability .

Case Study 2: Anticancer Activity

A study examining the cytotoxicity of octahydroisoindole derivatives reported varied responses across different cancer cell lines:

CompoundCell LineIC50 (nM)
AU87 Glioblastoma18
BMDA-MB-231 Breast Cancer145
CNCI-60 Panel~100

The heterogeneity in response highlights the need for further investigation into the mechanisms underlying these effects .

Q & A

Q. What are the common synthetic routes for (1R,3aS,7aS)-octahydro-1H-isoindole-1-carboxylic acid, and how do stereochemical considerations influence these methods?

The synthesis often involves multi-step processes with strict stereochemical control. For example, a patented method uses (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid phenylmethyl ester as an intermediate, reacting it with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine in the presence of 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in toluene . Stereochemistry is preserved via chiral catalysts or resolution techniques, as incorrect configurations reduce biological activity .

Q. Which analytical techniques are critical for characterizing the compound’s physicochemical properties?

Key techniques include:

  • Mass spectrometry (exact molecular mass: 205.0869564 g/mol) .
  • Hydrogen bonding analysis (3 donors, 3 acceptors) .
  • Topological polar surface area (49.3 Ų) to predict membrane permeability .
  • Chiral HPLC or X-ray crystallography to confirm stereochemistry, as the molecule has three defined stereocenters .

Q. How should researchers handle and store this compound to ensure stability?

  • Solid form : Store at -20°C for up to three years .
  • Solubilized form : Use anhydrous DMSO as a primary solvent and store at -80°C for one year . Avoid light and moisture to prevent degradation .

Q. What is the compound’s role in biological studies, particularly in enzyme inhibition?

It serves as a proline surrogate in angiotensin-converting enzyme (ACE) inhibitors. For instance, replacing proline in captopril analogs results in equipotent activity (e.g., CI-907/indolapril) due to enhanced binding to ACE’s hydrophobic pocket .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while maintaining stereochemical purity?

  • Use HOBT/DCC coupling in non-polar solvents (e.g., toluene) to minimize racemization .
  • Monitor reaction temperatures (5–40°C) to balance reaction speed and stereochemical integrity .
  • Employ dynamic kinetic resolution with chiral auxiliaries to improve enantiomeric excess .

Q. What advanced analytical methods resolve discrepancies in reported physicochemical data?

  • NMR crystallography can reconcile conflicting data on hydrogen bonding or rotational freedom (e.g., 1 rotatable bond vs. observed rigidity) .
  • Isothermal titration calorimetry (ITC) quantifies binding affinity variations caused by minor stereochemical impurities .

Q. How do structural modifications impact the compound’s ACE inhibitory activity?

  • Bicyclic rigidity : The octahydroisoindole scaffold enhances ACE binding compared to monocyclic analogs .
  • Carboxylic acid group : Esterification (e.g., benzyl esters) reduces activity, while free carboxylic acids improve potency .
  • Substituent effects : Hydrophobic groups at the 1-position increase selectivity for the ACE active site .

Q. What strategies address contradictions in stability data under varying experimental conditions?

  • Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) to identify degradation pathways .
  • Lyophilization : Improves stability in aqueous formulations by reducing hydrolysis .

Q. How can researchers develop robust HPLC methods for quantifying enantiomeric purity?

  • Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10) .
  • Validate methods using synthetic diastereomers as reference standards .

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